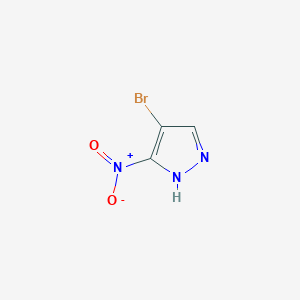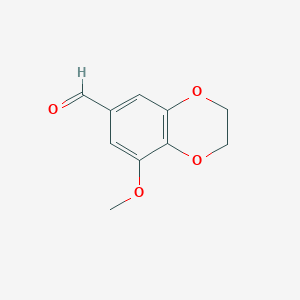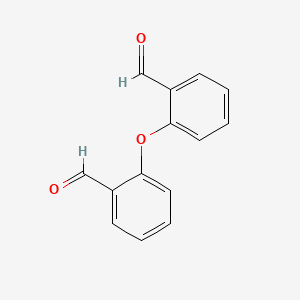
Bis(2-formylphenyl) Ether
Overview
Description
Bis(2-formylphenyl) Ether is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Asymmetric Synthesis
Bis(2-formylphenyl) ether plays a crucial role in catalytic asymmetric synthesis. It's used in the enantioselective alkylation process to synthesize chiral diols, bis[2-(1-hydroxyalkyl)phenyl]ethers, which are crucial in asymmetric autocatalytic reactions (Soai, Hayase, Shimada, & Isobe, 1994).
Palladium Catalyst System
In combination with palladium acetate, this compound forms an active catalyst system for the arylation of anilines, proving effective in coupling reactions involving various substrates (Sadighi, Harris, & Buchwald, 1998).
Fluorescent Chemosensors
This compound has been used in creating fluorescent chemosensors for potassium ions. The bis(crown ether) derived from it shows excellent selectivity and a significant increase in fluorescence intensity upon interaction with potassium ions (Yen & Huang, 2004).
Synthesis of Poly(ether imides)
This compound is pivotal in synthesizing poly(ether imides) from bis(ether anhydrides) containing bulky substituents. These polymers exhibit increased glass transition temperatures and are soluble in common organic solvents (Kim & Hay, 1993).
Polyimide Synthesis
The synthesis of polyimides involves using a bis(ether anhydride) derived from this compound, offering solubility in various solvents and high thermal stability, making them suitable for advanced material applications (Mi, Gao, & Ding, 1997).
Hydrothermal Synthesis
This compound is utilized in hydrothermal synthesis methods, offering an effective, simple, and environmentally friendly process for producing high-purity products (Xiu, 2007).
Electroluminescent Polymer Synthesis
In the creation of electroluminescent poly(terephthalylidene) derivatives, this compound plays a role in producing polymers that are soluble in organic solvents, and these polymers demonstrate significant electroluminescence, making them valuable in electronic applications (Dong Jin Kim et al., 1999).
Synthesis of Radiographic Contrast Media
This compound is involved in the synthesis of new nonionic radiographic contrast media, where it's linked to sugars, offering high water solubility, hydrolytic stability, and low toxicity (Ranganathan & Sovák, 1980).
Synthesis of Aromatic Polyamides
This ether is key in synthesizing aromatic polyamides containing ether and bulky fluorenylidene groups, which are soluble in various organic solvents and can form transparent, flexible films, useful in material science (Hsiao, Yang, & Lin, 1999).
Organosoluble and Light-Colored Fluorinated Polyimides
This compound contributes to the development of fluorinated polyimides, which are organosoluble, light-colored, and demonstrate high thermal stability. They have potential applications in electronics and materials science (Yang, Hsiao, & Wu, 2003).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bis(2-formylphenyl) Ether plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . This interaction is crucial as it helps in the detoxification of aldehydes in the body. Additionally, this compound can form Schiff bases with primary amines, which are present in many proteins and enzymes, thereby influencing their function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, thereby altering gene expression . This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression . At high doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which are involved in the metabolism of aldehydes and other organic compounds . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in other cellular compartments, such as the mitochondria and nucleus . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its functional sites within the cell .
Properties
IUPAC Name |
2-(2-formylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZLKFWMQOYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346758 | |
| Record name | Bis(2-formylphenyl) Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49590-51-4 | |
| Record name | Bis(2-formylphenyl) Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





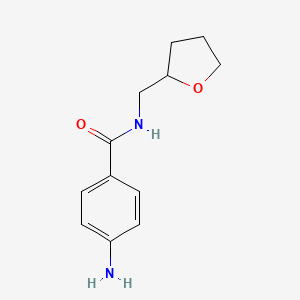

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)
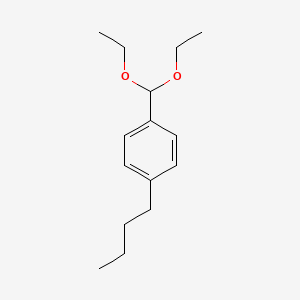
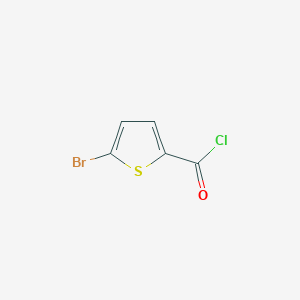
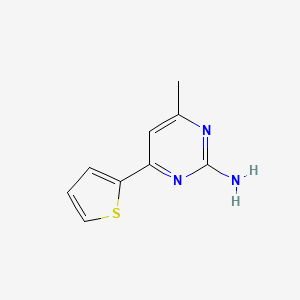
![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)

